(2R)-2-amino-3,3,3-trifluoropropan-1-ol
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Overview
Description
(2R)-2-amino-3,3,3-trifluoropropan-1-ol is an organic compound with the molecular formula C3H6F3NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Scientific Research Applications
(2R)-2-amino-3,3,3-trifluoropropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3,3-trifluoropropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroacetaldehyde with ammonia and a reducing agent. The reaction typically proceeds under mild conditions and yields the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3,3,3-trifluoropropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amines or alcohols.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3,3,3-trifluoropropan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3,3,3-trifluoropropan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-amino-2,2-difluoroethanol: A structurally similar compound with two fluorine atoms instead of three.
3-amino-1,1,1-trifluoropropan-2-ol: Another related compound with the amino group in a different position.
Uniqueness
(2R)-2-amino-3,3,3-trifluoropropan-1-ol is unique due to its specific stereochemistry and the presence of three fluorine atoms, which impart distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoropropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSVIYDHWMNGL-UWTATZPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)(F)F)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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